![molecular formula C17H11FN2O2 B2639170 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 848911-16-0](/img/structure/B2639170.png)

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

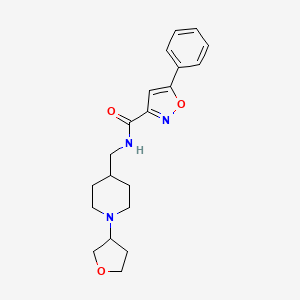

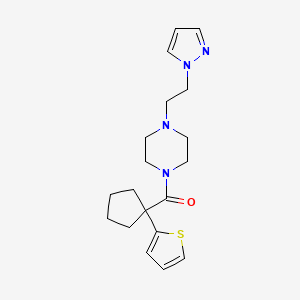

“3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound. It is related to the benzo[4,5]furo[3,2-d]pyrimidine family . This compound has been used as a host in the development of blue phosphorescent organic light-emitting diodes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines has been described . Another study reported the design and synthesis of a series of benzofuran[3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide analogs .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. It is related to the benzo[4,5]furo[3,2-d]pyrimidine family, which has been used as a core for developing high triplet energy hosts .Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and specific to the context in which it is used. For instance, in the context of organic light-emitting diodes, it has been used as an electron-transport-type host .Scientific Research Applications

Pharmacological Properties and Clinical Trial Design

3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is related to compounds studied for their pharmacological properties and clinical trial applications. For instance, CERC-301, a compound with similar structural components, was explored for its pharmacokinetic and pharmacodynamic properties, focusing on its potential as an N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. It demonstrated high-binding affinity specific to GluN2B with no off-target activity and exhibited efficacy in preclinical models. The study aimed to develop a translational approach to guide dose selection in clinical trials for major depressive disorders based on receptor occupancy. A first-in-human study demonstrated a dose-proportional pharmacokinetic profile, providing a foundation for hypothesizing doses with an acceptable safety profile and clinically relevant peak plasma exposure (Garner et al., 2015).

Biomonitoring and Environmental Health Studies

The compound is structurally related to various pyrethroid metabolites, which have been the focus of biomonitoring studies. For example, a study on the exposure of non-toilet-trained children in Japan to pyrethroid insecticides, which share structural similarities with this compound, measured specific metabolites in urine samples. This study highlighted the widespread exposure of young children to these compounds and their potential impact on environmental health (Ueyama et al., 2022).

Radiopharmaceutical Research

The compound's structural features relate to those of FIDA-2, a fluorinated and iodinated D2/D3 dopamine receptor antagonist. FIDA-2 was investigated for its potential as a radiopharmaceutical, with studies focusing on its biodistribution and radiation dosimetry in humans. This research aimed at producing high-contrast images of the D2/D3 dopaminergic system while minimizing radiation dose to research volunteers, highlighting the compound's potential applications in medical imaging and diagnosis (Mozley et al., 1995).

Mechanism of Action

Target of Action

The primary target of 3-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one Similar compounds have been used as hosts for blue phosphorescent organic light-emitting diodes .

Mode of Action

The This compound compound interacts with its targets by acting as an electron-transport-type host . It was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s known that the compound plays a role in the functioning of blue phosphorescent organic light-emitting diodes .

Result of Action

The molecular and cellular effects of This compound It’s known that the compound contributes to the high external quantum efficiency of blue phosphorescent organic light-emitting diodes .

Future Directions

Properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O2/c18-13-7-3-1-5-11(13)9-20-10-19-15-12-6-2-4-8-14(12)22-16(15)17(20)21/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFGYXHWSUFTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2639088.png)

![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)

![5-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2639097.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2639099.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2639104.png)

![4-Chloro-N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2639106.png)

![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639107.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2639109.png)